4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

Catalog No.
S13016497
CAS No.
819076-44-3
M.F
C16H14F2O4
M. Wt
308.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenza...

CAS Number

819076-44-3

Product Name

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

Molecular Formula

C16H14F2O4

Molecular Weight

308.28 g/mol

InChI

InChI=1S/C16H14F2O4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3

InChI Key

VSNXHKAPUHCPHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2F)F

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with methoxy groups and a difluorophenyl group. The molecular formula for this compound is C16H16F2O3C_{16}H_{16}F_2O_3, and it has a molecular weight of approximately 300.3 g/mol. The presence of fluorine atoms in the difluorophenyl group enhances the compound's electronic properties, potentially influencing its reactivity and biological activity.

Typical for aldehydes and methoxy-substituted aromatic compounds:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions with various nucleophiles, forming alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic aromatic substitution, which may include halogenation, nitration, or sulfonation depending on the reaction conditions.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde can be achieved through several methods:

  • Methoxylation of Benzaldehyde:
    • Starting from 2,6-dimethoxybenzaldehyde, the introduction of the difluorophenyl group can be accomplished via a nucleophilic substitution reaction with a suitable difluorophenyl reagent.
  • Reflux Method:
    • A mixture of 2,6-dimethoxybenzaldehyde and 2,6-difluorobenzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can be refluxed to yield the desired compound through condensation reactions.
  • Column Chromatography Purification:
    • After synthesis, purification via column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/petroleum ether) is essential to isolate pure product.

4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has potential applications in various fields:

  • Pharmaceutical Development: As a precursor or building block in the synthesis of biologically active compounds.
  • Material Science: Utilized in the development of new materials with specific electronic properties due to the presence of fluorine atoms.
  • Agricultural Chemistry: Potential use in developing agrochemicals with enhanced efficacy against pests or diseases.

Interaction studies involving 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde could focus on:

  • Protein Binding Assays: Evaluating how this compound interacts with specific proteins or enzymes relevant to its biological activity.
  • Cellular Uptake Studies: Investigating how effectively this compound penetrates cellular membranes and its subsequent effects on cellular processes.
  • In Vitro and In Vivo Studies: Conducting experiments to assess the pharmacokinetics and pharmacodynamics of this compound in biological systems.

Several compounds share structural similarities with 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde. These include:

Compound NameStructureUnique Features
2-Methoxy-4-(trifluoromethyl)benzaldehydeStructureContains trifluoromethyl group; known for strong electron-withdrawing properties.
4-MethoxybenzaldehydeStructureSimpler structure; lacks fluorine substituents but retains methoxy group.
3-Difluoromethyl-4-methoxybenzaldehydeStructureContains difluoromethyl instead of difluorophenyl; different electronic properties.

Uniqueness

The uniqueness of 4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde lies in its combination of both methoxy and difluorophenyl groups. This specific arrangement may confer distinct electronic properties that enhance its potential biological activity compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

308.08601525 g/mol

Monoisotopic Mass

308.08601525 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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